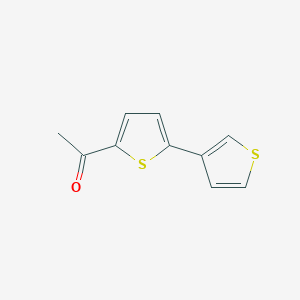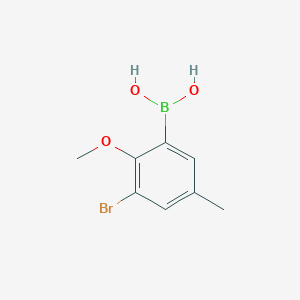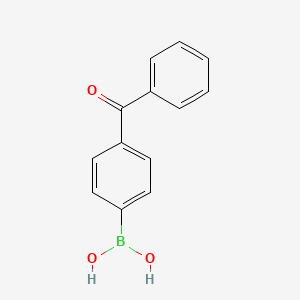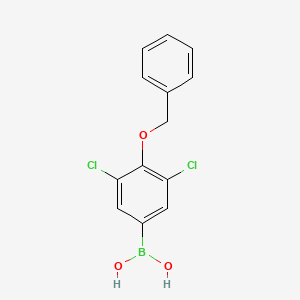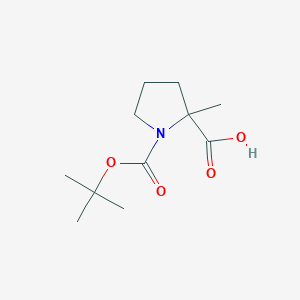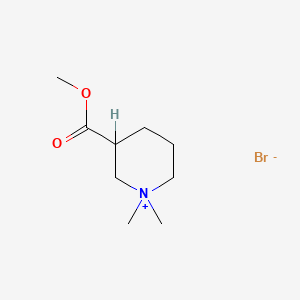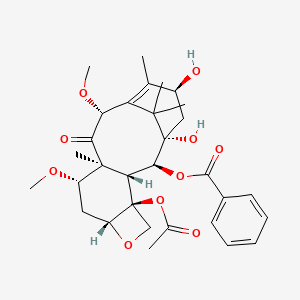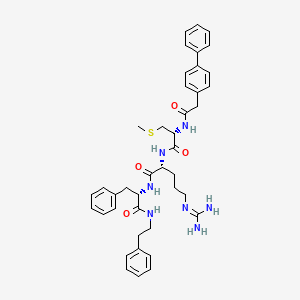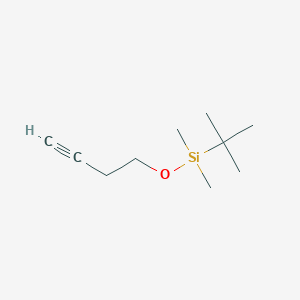
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C10H20OSi and its molecular weight is 184.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cascade Cross Couplings
- Research : In a study by Demircan (2014), compounds similar to (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane were used in palladium-catalyzed intra-intermolecular cascade cross couplings. This process yielded products like indene analogues and cross-conjugated tetraenes.
Synthesis of Novel Compounds
- Research : Bouarata, Tebbani, and Mosset (2012) synthesized a novel compound (Bouarata, Tebbani, & Mosset, 2012) using a derivative of this compound. This highlights its role in the synthesis of complex organic molecules.
Hydroxyl Group Protection
- Research : Corey and Venkateswarlu (1972) discussed the importance of protecting hydroxyl groups in chemical synthesis, using derivatives of this compound (Corey & Venkateswarlu, 1972). These compounds offer stability under various conditions, crucial for synthetic applications.
Organic Optoelectronic Applications
- Research : Hu et al. (2013) explored the use of derivatives in the development of materials for organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013). Their research provides insights into the potential of these compounds in advanced technology sectors.
Synthesis of Pharmaceutical Compounds
- Research : Barrett, Peña, and Willardsen (1995) utilized a derivative in the total synthesis of the antifungal agent papulacandin D (Barrett, Peña, & Willardsen, 1995). This exemplifies the application of this compound derivatives in pharmaceutical synthesis.
Safety and Hazards
“(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is flammable and an irritant . The safety signal word is “Danger” and it falls under hazard class 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound . It is often used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to facilitate the formation of desired products.
Mode of Action
The compound acts as a precursor of crosslinking agent, initiator, or catalyst in various reactions . It interacts with its targets by forming bonds and breaking existing bonds, leading to the formation of new compounds. The exact mode of action depends on the specific reaction conditions and the reactants involved.
Biochemical Pathways
The compound is widely used in material science, drug synthesis, and organic synthesis . It has important applications in the synthesis of polymers, siloxanes, and ligands . The affected pathways are those involved in the synthesis of these materials. The downstream effects include the formation of new compounds with desired properties.
Pharmacokinetics
It is known to be a colorless liquid with low vapor pressure and volatility . It is stable at room temperature and soluble in numerous non-polar solvents, such as ethers and hydrocarbon solvents .
Result of Action
The result of the compound’s action is the formation of new compounds with desired properties. For example, it can be used to synthesize polymers, siloxanes, and ligands . The molecular and cellular effects of the compound’s action depend on the specific compounds that are synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that the presence of water can affect its reactivity. Moreover, the compound’s volatility and stability can be influenced by temperature . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reactions are carried out.
Análisis Bioquímico
Biochemical Properties
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane plays a significant role in biochemical reactions, particularly in organic synthesis. It is used as a precursor of crosslinking agents, initiators, or catalysts. This compound interacts with various enzymes and proteins, facilitating the synthesis of polymers, siloxanes, and ligands. The nature of these interactions often involves the formation of stable intermediates that can further react to form desired products .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable intermediates allows it to participate in various biochemical reactions, influencing the overall metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but reacts slowly with moisture or water. Over extended periods, it may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that its stability and degradation profile can significantly influence its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a catalyst or initiator without causing significant adverse effects. At higher doses, it can exhibit toxic or adverse effects, including irritation to the eyes, respiratory system, and skin. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular function. The compound’s role as a precursor in the synthesis of polymers and siloxanes highlights its importance in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s solubility in non-polar solvents facilitates its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
Propiedades
IUPAC Name |
tert-butyl-but-3-ynoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBJLXXTAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401750 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78592-82-2 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

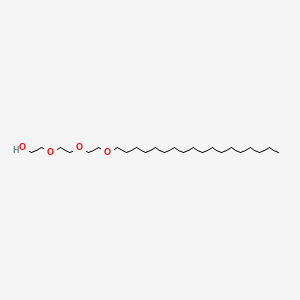
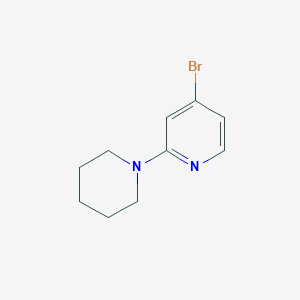

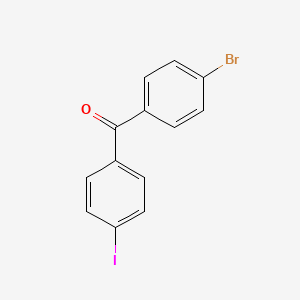
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
